molecular formula C22H26O6 B1588857 Di-p-methylbenzylidenesorbitol CAS No. 54686-97-4

Di-p-methylbenzylidenesorbitol

Cat. No. B1588857
CAS RN: 54686-97-4
M. Wt: 386.4 g/mol
InChI Key: HDUNAIVOFOKALD-RLCYQCIGSA-N
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Description

Di-p-methylbenzylidenesorbitol is a chemical compound with the molecular formula C22H26O6 . It is also known by the synonym GEL ALL MD .


Synthesis Analysis

The synthesis of this compound involves the use of sorbitol-based clarifiers . In a study, 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN) was used as the clarifying agent . The influence of injection pressure on the optical properties of polypropylene (PP) was investigated . The crystallization behavior and morphological changes of transparent PP under different injection pressures were studied .


Molecular Structure Analysis

This compound has a butterfly-like amphiphilic molecular structure with hydrophobic phenyl groups and hydrophilic hydroxyl groups . It is derived from a sugar alcohol, D-glucitol . Other examples of sorbitol derivatives include 1,3:2,4-di(3,4-dimethylbenzylidene)sorbitol (DMDBS), and 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 386.44 g/mol . It has a melting point of 247.0-247.8℃ . It is slightly soluble in DMSO when heated .

Scientific Research Applications

Adsorption Properties

  • Water Purification : Di-p-methylbenzylidenesorbitol (MDBS) has applications in water purification. A study by (Chen et al., 2017) demonstrated the use of magnetic nanoparticles with phenyl groups for the adsorption of parabens, indicating potential applications in removing contaminants from water.

Self-Assembly and Organogel Formation

  • Organogel Networks : MDBS is known for its ability to induce self-assembly in various organic solvents, forming organogels. This property was explored in a study where the network architectures of organogels were tuned using geometric confinement and varying gelator concentrations, as reported by (Chen et al., 2008).

Catalysis and Biosensing

  • Enzyme Mimics and Biosensing : Another application of MDBS derivatives is in the field of enzyme mimics or nanoenzymes. A study by (Chen et al., 2017) on N,N'-Di-carboxy methyl perylene diimide (PDI) functionalized CuO nanocomposites, which exhibited peroxidase-like activity, suggests potential uses in visual biosensing of hydrogen peroxide and glucose.

Corrosion Inhibition

  • Corrosion Inhibition : Schiff bases of ethylenediamine, including derivatives like ethylenediamine N, N' -di( p-methoxybenzylidene), have been investigated as corrosion inhibitors for zinc in sulphuric acid, as noted in (Agrawal et al., 2004).

Advanced Applications and Future Potentials

  • Advanced Materials and Future Applications : The history and future potential of MDBS as a low-molecular-weight gelator in advanced materials are explored in a comprehensive review by (Okesola et al., 2015). This review highlights the diverse applications of MDBS, ranging from personal care products to high-tech applications like environmental remediation and tissue engineering.

Safety and Hazards

When handling Di-p-methylbenzylidenesorbitol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

properties

IUPAC Name

(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3/t17-,18+,19-,20-,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAFKEDMOAMGAK-RLCYQCIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC=C(C=C4)C)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051381
Record name Di-p-methylbenzylidenesorbitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81541-12-0, 54686-97-4
Record name 1,3:2,4-Di(p-methylbenzylidene)sorbitol
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Record name Di-p-methylbenzylidenesorbitol
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Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]-
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Record name Di-p-methylbenzylidenesorbitol
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Record name D-Glucitol, bis-O-[(4-methylphenyl)methylene]
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Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]
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Record name DI-P-METHYLBENZYLIDENESORBITOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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